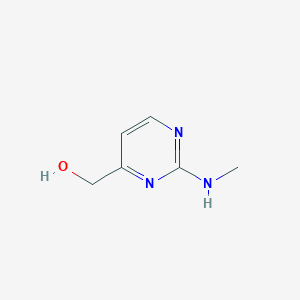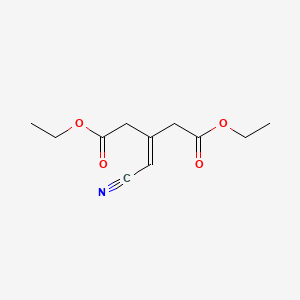![molecular formula C17H16ClNO3 B3166519 (10S,11S)-8-chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid CAS No. 912355-99-8](/img/structure/B3166519.png)
(10S,11S)-8-chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid
Übersicht
Beschreibung
Dibenzo[b,f]oxepine derivatives are an important scaffold in natural and medicinal chemistry . These derivatives occur in several medicinally relevant plants . The structure, production, and therapeutic effects of dibenzo[b,f]oxepines have not been extensively discussed .
Synthesis Analysis
Dibenzo[b,f]oxepine derivatives can be synthesized by connecting appropriate fluorine azobenzenes . The geometry of E/Z isomers can be analyzed using density functional theory (DFT) calculations .Molecular Structure Analysis
The molecular structure of dibenzo[b,f]oxepine derivatives can be analyzed using density functional theory (DFT) calculations . The energies of the HOMO and LUMO orbitals can be calculated for the E/Z isomers to determine the HOMO-LUMO gap .Chemical Reactions Analysis
Dibenzo[b,f]oxepine derivatives are highly reactive. They undergo many of the same reactions as acid chlorides . For example, they can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of dibenzo[b,f]oxepine derivatives can vary widely. For example, the boiling points of carboxylic acids, which are related compounds, increase with size in a regular manner .Wissenschaftliche Forschungsanwendungen
Understanding Biocatalyst Inhibition by Carboxylic Acids
Jarboe et al. (2013) reviewed the impact of carboxylic acids on Escherichia coli and Saccharomyces cerevisiae, highlighting the importance of understanding the mechanisms behind biocatalyst inhibition by these compounds. Such insights are critical for engineering robust microbial strains for industrial applications, which might be relevant for the biosynthesis or biotransformation of complex compounds like "(10S,11S)-8-chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid" (Jarboe, Royce, & Liu, 2013).
Synthetic Utilities of o-Phenylenediamines
Ibrahim (2011) discussed the synthetic routes for benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines, which could provide a foundational understanding for synthesizing and modifying compounds with complex structures, potentially including the synthesis of analogs or derivatives of the compound (Ibrahim, 2011).
Polymers Based on Divalent Metal Salts of p-Aminobenzoic Acid
Matsuda (1997) reviewed the synthesis of ionic polymers using divalent metal salts of p-aminobenzoic acid, highlighting the incorporation of metal into polymers. This research provides insights into the chemical properties and potential applications of polymers derived from benzoic acid derivatives, which could be relevant for the development of new materials or coatings for drug delivery systems involving complex molecules (Matsuda, 1997).
Pharmacological Actions of Clozapine
Ashby and Wang (1996) reviewed the unique pharmacological profile of clozapine, an atypical antipsychotic drug with a dibenzodiazepine structure. Understanding the actions of such complex molecules can shed light on the potential pharmacological pathways and therapeutic applications of other complex compounds, including the one (Ashby & Wang, 1996).
Eigenschaften
IUPAC Name |
(5S,6S)-3-chloro-6-(methylaminomethyl)-5,6-dihydrobenzo[b][1]benzoxepine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-19-9-13-11-4-2-3-5-14(11)22-15-7-6-10(18)8-12(15)16(13)17(20)21/h2-8,13,16,19H,9H2,1H3,(H,20,21)/t13-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEBVKYOGYXKFY-CZUORRHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C(C2=C(C=CC(=C2)Cl)OC3=CC=CC=C13)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1[C@@H](C2=C(C=CC(=C2)Cl)OC3=CC=CC=C13)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Cyclopropyl-[2-(4-phenethyloxy-phenyl)-ethyl]-amine](/img/structure/B3166468.png)

![Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B3166491.png)
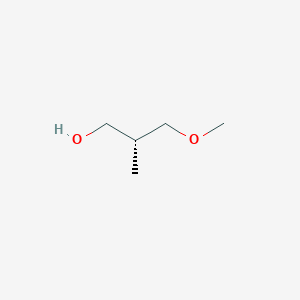
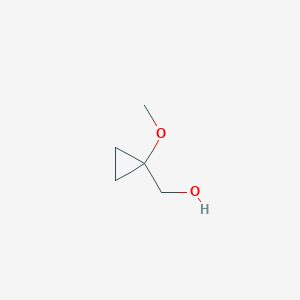

![Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B3166520.png)

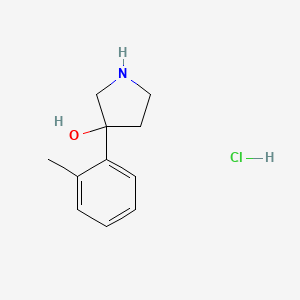
![Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3166533.png)
